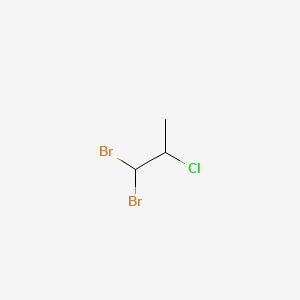![molecular formula C19H18Cl2N2O4S B13934675 2-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)-3,5-dichlorobenzoic acid](/img/structure/B13934675.png)
2-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)-3,5-dichlorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[[(3-Butoxybenzoyl)amino]thioxomethyl]amino]-3,5-dichloro-benzoic acid is a complex organic compound with the molecular formula C19H18Cl2N2O4S
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[(3-Butoxybenzoyl)amino]thioxomethyl]amino]-3,5-dichloro-benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-butoxybenzoic acid with thionyl chloride to form 3-butoxybenzoyl chloride. This intermediate is then reacted with thiosemicarbazide to yield the thioxomethyl derivative. Finally, the thioxomethyl derivative is coupled with 3,5-dichloro-benzoic acid under specific conditions to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-[[[(3-Butoxybenzoyl)amino]thioxomethyl]amino]-3,5-dichloro-benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or sulfide.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
2-[[[(3-Butoxybenzoyl)amino]thioxomethyl]amino]-3,5-dichloro-benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[[[(3-Butoxybenzoyl)amino]thioxomethyl]amino]-3,5-dichloro-benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The butoxybenzoyl and thioxomethyl groups can form specific interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the dichloro-benzoic acid moiety may contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[[[(3-Butoxybenzoyl)amino]thioxomethyl]amino]-3,5-diiodo-benzoic acid
- 2-[[[(3-Butoxybenzoyl)amino]thioxomethyl]amino]-3,5-dibromo-benzoic acid
Uniqueness
Compared to similar compounds, 2-[[[(3-Butoxybenzoyl)amino]thioxomethyl]amino]-3,5-dichloro-benzoic acid is unique due to the presence of dichloro groups, which can influence its chemical reactivity and biological activity. The specific combination of functional groups in this compound allows for a diverse range of applications and interactions that may not be achievable with other similar compounds.
Propiedades
Fórmula molecular |
C19H18Cl2N2O4S |
|---|---|
Peso molecular |
441.3 g/mol |
Nombre IUPAC |
2-[(3-butoxybenzoyl)carbamothioylamino]-3,5-dichlorobenzoic acid |
InChI |
InChI=1S/C19H18Cl2N2O4S/c1-2-3-7-27-13-6-4-5-11(8-13)17(24)23-19(28)22-16-14(18(25)26)9-12(20)10-15(16)21/h4-6,8-10H,2-3,7H2,1H3,(H,25,26)(H2,22,23,24,28) |
Clave InChI |
NVZBKFMEGVWCST-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4-{[(1h-indazol-5-ylcarbonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B13934599.png)

![Decanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13934612.png)

![2-Chloropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13934621.png)




![3-Methylimidazo[1,2-A]pyridin-7-OL](/img/structure/B13934677.png)
![3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B13934681.png)


